(E)-ethyl 2-(1-(3-(4-methoxyphenyl)acryloyl)-3-oxopiperazin-2-yl)acetate
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Overview
Description
(E)-ethyl 2-(1-(3-(4-methoxyphenyl)acryloyl)-3-oxopiperazin-2-yl)acetate is a complex organic compound featuring a piperazine ring substituted with a methoxyphenyl group and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-(1-(3-(4-methoxyphenyl)acryloyl)-3-oxopiperazin-2-yl)acetate typically involves multi-step organic reactions. One common route includes:
Formation of the Piperazine Core: Starting with ethyl 2-bromoacetate and piperazine, a nucleophilic substitution reaction forms ethyl 2-(piperazin-2-yl)acetate.
Introduction of the Acrylate Moiety: The piperazine derivative is then reacted with 4-methoxyphenylacryloyl chloride in the presence of a base such as triethylamine to form the acrylate-substituted piperazine.
Esterification: The final step involves esterification to introduce the ethyl group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for scale, including:
Continuous Flow Synthesis: To enhance efficiency and yield.
Catalyst Optimization: Using more efficient catalysts to speed up reactions.
Purification Techniques: Employing advanced purification methods like crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-(1-(3-(4-methoxyphenyl)acryloyl)-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The acrylate moiety can be reduced to an alkane using hydrogenation with a palladium catalyst.
Substitution: The ester group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alkane derivative.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperazine ring, which is a common pharmacophore in medicinal chemistry.
Medicine
In medicine, compounds with similar structures are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities. The methoxyphenyl group is known to enhance the biological activity of many drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-(1-(3-(4-methoxyphenyl)acryloyl)-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The acrylate moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
(E)-ethyl 2-(1-(3-(4-hydroxyphenyl)acryloyl)-3-oxopiperazin-2-yl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
(E)-ethyl 2-(1-(3-(4-chlorophenyl)acryloyl)-3-oxopiperazin-2-yl)acetate: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (E)-ethyl 2-(1-(3-(4-methoxyphenyl)acryloyl)-3-oxopiperazin-2-yl)acetate enhances its lipophilicity and potentially its ability to cross cell membranes, making it more effective in biological applications compared to its hydroxyl or chlorine-substituted analogs.
This compound’s unique combination of functional groups makes it a versatile molecule for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-3-oxopiperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-3-25-17(22)12-15-18(23)19-10-11-20(15)16(21)9-6-13-4-7-14(24-2)8-5-13/h4-9,15H,3,10-12H2,1-2H3,(H,19,23)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIVEYQCUIJQCI-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)C=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)/C=C/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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